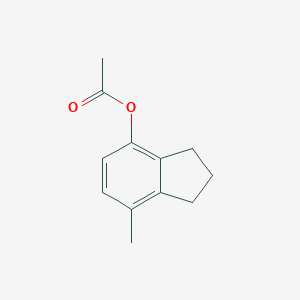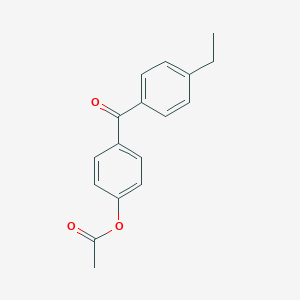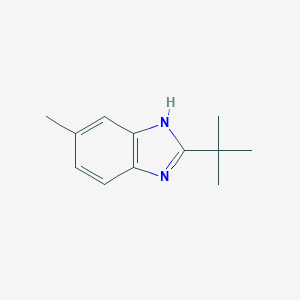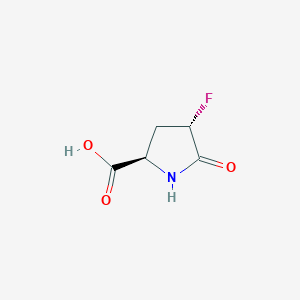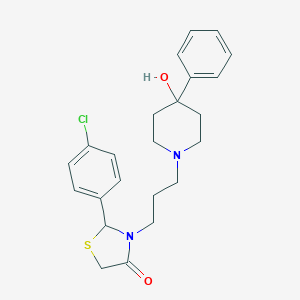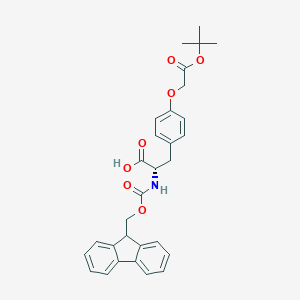
L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and biotechnology.
Wissenschaftliche Forschungsanwendungen
L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) has various potential applications in scientific research. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) has been studied for its potential use in agriculture, as it has been shown to enhance plant growth and yield.
Wirkmechanismus
The mechanism of action of L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways involved in inflammation and cancer growth. It may also work by enhancing the immune system's response to these conditions.
Biochemische Und Physiologische Effekte
L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) has been shown to enhance plant growth and yield.
Vorteile Und Einschränkungen Für Laborexperimente
L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) has several advantages for lab experiments. It is cost-effective and easy to synthesize through microbial fermentation. It is also environmentally friendly, making it a sustainable option for research. However, the compound's mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI). One potential direction is to further study its anti-inflammatory properties and potential use in arthritis treatment. Another direction is to investigate its potential use in cancer treatment, particularly in combination with other therapies. Additionally, further research is needed to understand the compound's mechanism of action and potential applications in biotechnology and agriculture.
Conclusion:
L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) is a chemical compound with potential applications in various fields, including medicine, agriculture, and biotechnology. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Synthesemethoden
L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of chemical reactions to produce the compound, while microbial fermentation involves the use of microorganisms to produce the compound. The most common method of synthesis is through microbial fermentation, which is cost-effective and environmentally friendly.
Eigenschaften
CAS-Nummer |
189282-85-7 |
|---|---|
Produktname |
L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI) |
Molekularformel |
C5H9NO5 |
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
(2S,3S)-2-(hydroxyamino)-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H9NO5/c1-2(4(7)8)3(6-11)5(9)10/h2-3,6,11H,1H3,(H,7,8)(H,9,10)/t2-,3-/m0/s1 |
InChI-Schlüssel |
SHPKYFZMAWMZIM-HRFVKAFMSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C(=O)O)NO)C(=O)O |
SMILES |
CC(C(C(=O)O)NO)C(=O)O |
Kanonische SMILES |
CC(C(C(=O)O)NO)C(=O)O |
Synonyme |
L-Aspartic acid, N-hydroxy-3-methyl-, (3S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-pyrazolo[3,4-b]pyridin-1-ol](/img/structure/B70278.png)
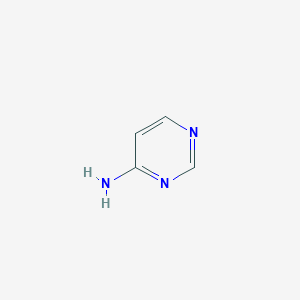
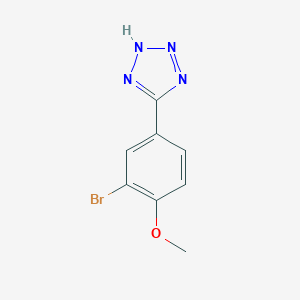
![3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B70282.png)
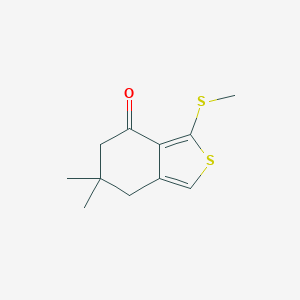
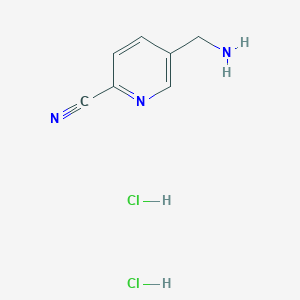
![tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate](/img/structure/B70291.png)
